1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The molecule “1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired functional groups in the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the functional groups present in its structure. For example, the morpholine ring could potentially undergo reactions at the nitrogen atom, and the purine ring could participate in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .Scientific Research Applications
Synthesis and Characterization
A novel synthesis method for dihydropyrimidine-2,4(1H,3H)-dione derivatives, including compounds similar to the one , has been reported. These compounds are synthesized from a methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step process. Spectroscopic and analytical techniques confirmed the structure of the products, highlighting the synthesis's efficiency and the compounds' potential for further biological evaluation against cancer cell lines (Udayakumar, Gowsika, & Pandurangan, 2017).
Catalysis in Synthesis
Another research demonstrated the use of polyphosphoric acid (PPA) as an efficient catalyst in the synthesis of various purine derivatives, related to the compound . The PPA catalyst provided better yields in shorter reaction times, showcasing a method to synthesize such compounds efficiently (Sadanandam, Jyothi, Chari, Das, & Mukkanti, 2011).
Antiviral Agents Development
Research on N-(2-(phosphonomethoxy)ethyl) derivatives bearing morpholinomethyl groups, which are structurally related to the compound of interest, showed potential antiviral activities. One of the derivatives was found active against several viruses, suggesting the relevance of such compounds in developing new antiviral medications (Dvořáková, Masojídková, Holý, Balzarini, Andrei, Snoeck, & De Clercq, 1996).
Photophysical Properties and pH-sensing Application
The design and synthesis of pyrimidine-phthalimide derivatives have been explored for their solid-state fluorescence emission and solvatochromism, which can be used for pH-sensing applications. This research demonstrates the compound's utility in developing novel colorimetric pH sensors (Yan, Meng, Li, Ge, & Lu, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-23-18-17(19(28)27(21(23)29)11-10-24-12-14-30-15-13-24)26-9-5-8-25(20(26)22-18)16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPLVRQAANABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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